molecular formula C24H18ClN3O B2909477 1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-45-6

1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2909477
CAS No.: 932325-45-6
M. Wt: 399.88
InChI Key: DCPCTGJDFGTEQD-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a potent and selective small-molecule inhibitor identified for its activity in oncology research. This compound functions as a Checkpoint kinase 1 (Chk1) inhibitor, a key regulator of the DNA damage response (DDR) pathway. By selectively inhibiting Chk1, this molecule abrogates cell cycle arrest, particularly in the G2/M phase, and disrupts DNA repair mechanisms in cancer cells. This activity is strategically leveraged in research to induce synthetic lethality, especially in p53-deficient tumor models which are inherently reliant on Chk1-mediated checkpoints for survival upon genotoxic stress. Its primary research value lies in its use as a chemosensitizing agent; studies investigate its co-administration with DNA-damaging chemotherapeutics, such as antimetabolites (e.g., gemcitabine), to override therapeutic resistance and enhance apoptotic cell death. This makes it a critical tool for probing the complexities of the DDR, understanding mechanisms of chemoresistance, and developing novel combination cancer therapy regimens. The compound's specific structural features, including the pyrazoloquinoline core, contribute to its target affinity and cellular potency, distinguishing it from other chemotypes in this inhibitor class.

Properties

IUPAC Name

1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-15-9-11-16(12-10-15)22-20-14-26-23-19(7-4-8-21(23)29-2)24(20)28(27-22)18-6-3-5-17(25)13-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPCTGJDFGTEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are advantageous due to their efficiency and high yields. For instance, a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile or dimedone can be employed . The reaction typically proceeds through a Michael addition followed by intramolecular cyclization, resulting in the formation of the desired pyrazoloquinoline derivative.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The absence of metal catalysts and the use of simple workup procedures make these methods suitable for industrial applications.

Chemical Reactions Analysis

1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

For example, oxidation of the methoxy group can lead to the formation of a corresponding quinone derivative, while reduction of the pyrazole ring can yield a dihydropyrazole derivative

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising pharmacological properties, including antileishmanial and antimalarial activities. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development against parasitic diseases.

    Materials Science: Due to its unique structural features, the compound can be used in the design of novel materials with specific electronic and optical properties.

    Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules in parasites . This inhibition disrupts the metabolic processes of the parasites, leading to their death.

The compound’s ability to interact with various receptors and enzymes is attributed to its structural features, which allow it to form stable complexes with these targets. The presence of electron-withdrawing and electron-donating groups in the compound’s structure enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among pyrazoloquinoline derivatives influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives
Compound Name/ID Substituents Synthesis Method Biological Activity/Properties Reference
Target Compound 1-(3-ClPh), 3-(4-MePh), 6-OMe Claisen-Schmidt condensation Undetermined (predicted anti-inflammatory)
2i 3-NH₂, 4-(4-OHPhNH) Substituted aniline reaction Potent NO inhibition (IC₅₀ ≈ 1400W)
F6 4-ClPh, 6-F, 3-Me Unspecified Optical/thermal properties studied
901263-75-0 8-Br, 1-(4-MePh), 3-Ph Unspecified N/A
C1L 6-OMe, 3,8-diMe, 4-(morpholin-4-ylmethyl) Pd-catalyzed cross-coupling Enhanced solubility/bioavailability
654650-60-9 1-(2-MeOPh), 3-Me, 4,5-dihydro Reductive cyclization Saturated backbone alters planarity
Key Observations:

In contrast, 4-chlorophenyl in F6 may exhibit different steric interactions . The 6-methoxy group in the target compound improves solubility compared to halogenated derivatives (e.g., 8-Br in ), which could enhance bioavailability.

Amino vs. Methoxy Groups: Derivatives with 3-NH₂ (e.g., 2i) show potent anti-inflammatory activity via NO inhibition . The absence of an amino group in the target compound suggests divergent mechanisms, possibly favoring COX-2 inhibition over iNOS .

Pharmacological Profiles

  • Anti-Inflammatory Activity: Compounds with 4-hydroxyphenylamino (2i) or benzoic acid (2m) substituents inhibit NO production (IC₅₀ < 1 µM) by downregulating iNOS and COX-2 . The target compound’s 4-methylphenyl group may confer similar lipophilicity but lacks hydrogen-bonding capacity, possibly reducing potency.
  • Anticancer Potential: Pyrazolo[4,3-c]quinolines with electron-deficient aryl groups (e.g., 4-ClPh in F6) show enhanced cytotoxicity, suggesting the target’s 3-chlorophenyl could be advantageous .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Electron-donating groups (e.g., 6-OMe ) correlate with improved metabolic stability and solubility .
  • Bulky substituents (e.g., 4-methylphenyl ) may hinder binding to flat enzyme active sites, suggesting a trade-off between lipophilicity and steric accessibility .

Biological Activity

1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H17ClN2OC_{19}H_{17}ClN_2O, with a molecular weight of approximately 320.80 g/mol. The presence of the chlorophenyl and methoxy groups contributes to its unique chemical properties and biological interactions.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazoloquinolines, including this compound, exhibit significant anti-inflammatory properties. The mechanism primarily involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both crucial in inflammatory pathways.

  • Case Study : A study evaluated the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results demonstrated a marked reduction in nitric oxide production, suggesting potent anti-inflammatory activity comparable to established anti-inflammatory agents .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

  • Research Findings : In vitro studies have shown that this compound inhibits cell proliferation in several cancer types, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Quantitative Structure–Activity Relationship (QSAR) analyses have been employed to optimize the structure for enhanced anticancer efficacy, indicating that specific substitutions can significantly affect biological activity .

3. Antimicrobial Activity

The antimicrobial properties of pyrazoloquinolines have also been explored, with promising results against various pathogens.

  • Case Study : A study reported that certain derivatives demonstrated significant antifungal activity against strains of Candida and Aspergillus species. The mechanism involves disruption of fungal cell membrane integrity .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolineChlorine substitutionAnti-inflammatory, anticancer
5-cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2H)-oneDifferent substituentsNoted for potent antineoplastic activity
1-(2-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolineFluorine substitutionPotentially different reactivity

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